Trans-2-Trifluoromethyl-cyclohexanol: Structural Dynamics, Synthesis, and Applications in Drug Development
Trans-2-Trifluoromethyl-cyclohexanol: Structural Dynamics, Synthesis, and Applications in Drug Development
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a paramount tactic for modulating a molecule's physicochemical profile. Trans-2-Trifluoromethyl-cyclohexanol (CAS: 75091-90-6 for the (1R,2R)-enantiomer) represents a highly valuable, stereochemically defined building block [1]. By juxtaposing a strongly electron-withdrawing, bulky trifluoromethyl (–CF₃) group adjacent to a hydroxyl (–OH) group on a conformationally flexible cyclohexane scaffold, this molecule presents unique stereoelectronic properties.
As an application scientist who has spent years optimizing fluorination workflows and analyzing structure-activity relationships (SAR), I have designed this guide to dissect the causality behind the conformational behavior of trans-2-trifluoromethyl-cyclohexanol, detail a self-validating synthetic protocol, and explain its utility in drug design.
Conformational Analysis & Stereoelectronic Effects
The chemical behavior of trans-2-trifluoromethyl-cyclohexanol is dictated by the thermodynamic competition between its potential chair conformations. In a trans-1,2-disubstituted cyclohexane, the substituents must adopt either a diaxial (a,a) or diequatorial (e,e) geometry.
The Dictatorship of the A-Value
The conformational free energy (A-value) dictates the preference of a substituent for the equatorial position to avoid 1,3-diaxial steric clashes.
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–OH Group: A-value ≈ 0.87–0.90 kcal/mol.
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–CF₃ Group: A-value ≈ 2.1–2.5 kcal/mol [2].
Because the –CF₃ group is significantly bulkier than the hydroxyl group, it acts as a conformational anchor. The energetic penalty of placing a –CF₃ group in the axial position is severe. Consequently, the diequatorial conformer is overwhelmingly favored (>99% in solution at room temperature).
The Gauche Effect and Intramolecular Hydrogen Bonding
While steric bulk forces the diequatorial geometry, stereoelectronic forces stabilize it further. In the diequatorial conformation, the –OH and –CF₃ groups sit at a dihedral angle of approximately 60° (gauche relationship). Despite fluorine being a notoriously poor hydrogen-bond acceptor, the constrained spatial proximity in this specific scaffold facilitates a weak but highly impactful intramolecular hydrogen bond (O–H···F–C) .
Causality in Drug Design: This intramolecular hydrogen bond partially masks the polarity of the hydroxyl group. As a result, trans-2-trifluoromethyl-cyclohexanol exhibits a higher lipophilicity (LogP) and greater membrane permeability than its non-fluorinated analog, a critical factor when optimizing oral bioavailability in drug candidates.
Caption: Conformational equilibrium of trans-2-Trifluoromethyl-cyclohexanol favoring the diequatorial state.
Physicochemical Data Summary
To aid computational chemists and formulation scientists, the core quantitative metrics of this compound are summarized below.
| Property | Value | Causality / Significance in Research |
| CAS Number | 75091-90-6 | Specific to the (1R,2R) enantiomer; ensures batch consistency [1]. |
| Molecular Weight | 168.16 g/mol | Low MW makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| Stereochemistry | Trans-1,2 | Enforces the diequatorial conformation due to ring constraints. |
| CF₃ A-Value | ~2.1 - 2.5 kcal/mol | Acts as a conformational lock, preventing ring-flipping [2]. |
| Metabolic Liability | Highly Stable | The C-F bonds block cytochrome P450-mediated oxidation at the 2-position. |
Synthetic Methodology: Epoxide Ring-Opening
The most reliable, stereospecific method to synthesize trans-2-trifluoromethyl-cyclohexanol is the nucleophilic ring-opening of cyclohexene oxide using the Ruppert-Prakash reagent (Trifluoromethyltrimethylsilane, TMSCF₃)[3].
Mechanistic Rationale
Epoxide ring-opening under basic or fluoride-catalyzed conditions proceeds via an Sₙ2 mechanism . The nucleophile (the CF₃⁻ equivalent generated from TMSCF₃) attacks the less sterically hindered carbon of the epoxide from the backside. This strict backside attack results in an inversion of configuration at the attacked carbon, guaranteeing that the resulting hydroxyl group and the newly added trifluoromethyl group are trans to one another.
Caption: Step-by-step synthetic workflow via epoxide ring-opening with the Ruppert-Prakash reagent.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. The intermediate silyl ether formation prevents side reactions, ensuring high yield.
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System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add cyclohexene oxide (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.
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Reagent Addition: Inject TMSCF₃ (1.2 equiv) into the stirring solution. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling controls the exothermic generation of the CF₃ anion.
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Initiation: Dropwise, add a catalytic amount of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 equiv).
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Self-Validation Check: The reaction will turn slightly yellow, and an exotherm may be observed. TBAF attacks the silicon atom of TMSCF₃, forming a pentacoordinate silicate intermediate that transfers the CF₃ group to the epoxide.
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via GC-MS until the epoxide is fully consumed. The intermediate is trans-2-(trifluoromethyl)cyclohexyl trimethylsilyl ether.
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Deprotection: To cleave the TMS ether, add a solution of methanolic HCl (2.0 M) or TBAF (1.2 equiv) and stir for an additional 2 hours.
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure trans-2-trifluoromethyl-cyclohexanol.
Applications in Drug Development
For drug development professionals, this molecule is not just a chemical curiosity; it is a strategic tool.
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Bioisosterism: The –CF₃ group is frequently used as a bioisostere for a tert-butyl group or a chlorine atom. It occupies a similar steric volume but possesses vastly different electronics. Incorporating the trans-2-trifluoromethyl-cyclohexyl moiety into a drug candidate can improve target binding affinity via enhanced hydrophobic interactions within the receptor pocket.
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Lipophilic Efficiency (LipE): Because the intramolecular hydrogen bond masks the polarity of the adjacent –OH group, the molecule can cross the blood-brain barrier (BBB) or cellular membranes more efficiently than its non-fluorinated counterparts, optimizing the pharmacokinetic (PK) profile.
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Metabolic Shielding: The strong C–F bonds are highly resistant to oxidative cleavage. Placing this moiety at sites traditionally vulnerable to Cytochrome P450 (CYP) metabolism effectively "shields" the molecule, prolonging its half-life in vivo.
References
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Carcenac, Y., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. Retrieved from[Link]
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Prakash, G. K. S., et al. (2014). Recent development in the trifluoromethylation and difluoromethylation of organic compounds employing fluoroform. ResearchGate. Retrieved from[Link]
